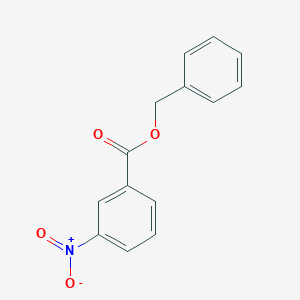
Benzyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Benzyl 3-nitrobenzoate serves as a crucial intermediate in organic synthesis. Its unique structure allows it to be utilized in the preparation of more complex organic molecules. The compound can undergo various chemical transformations, including nucleophilic substitutions and reductions, making it a valuable building block in synthetic organic chemistry.
Key Reactions:
- Esterification: The synthesis typically involves the reaction of 3-nitrobenzoic acid with benzyl alcohol under acidic conditions.
- Reduction Reactions: this compound can be reduced to yield corresponding amines or alcohols, which are important in pharmaceutical applications.
Pharmaceutical Applications
The potential pharmaceutical applications of this compound have been extensively studied, particularly its derivatives' antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Inhibitory Effects: Studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antibacterial agents.
Anticancer Properties
In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cell lines:
- Mechanism of Action: It activates caspase pathways leading to cell death in human breast cancer cells (MCF-7), inhibiting cell proliferation and causing morphological changes indicative of apoptosis.
Enzyme Inhibition Studies
This compound has also been evaluated for its ability to inhibit cholinesterase enzymes:
- Therapeutic Potential: This property may have implications for Alzheimer's disease treatment by enhancing acetylcholine levels in synaptic clefts.
Agricultural Applications
This compound and its analogs have shown promise as insecticides. Behavioral bioassays indicate that this compound can kill insects at various life stages:
- Comparative Toxicity: It has been found to be more toxic than commercial pesticides against certain pests like the gypsy moth larvae and brown marmorated stinkbug nymphs .
Material Science
In materials science, this compound is explored for its role in developing specialty chemicals and polymers:
- Polymer Chemistry: Its derivatives may enhance the properties of polymers used in coatings and other industrial applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Remarks |
|---|---|---|
| Chemical Synthesis | Intermediate for organic synthesis | Valuable building block for complex molecules |
| Pharmaceutical | Antimicrobial and anticancer properties | Effective against S. aureus and E. coli |
| Cholinesterase inhibition | Potential therapeutic agent for Alzheimer's | |
| Agricultural | Insecticide | More toxic than commercial pesticides |
| Material Science | Specialty chemicals | Enhances properties of polymers |
Case Studies
- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against multiple bacterial strains, supporting its development as a new antibacterial agent.
- Cancer Cell Line Research : In vitro experiments on MCF-7 cells revealed that the compound effectively induced apoptosis, indicating its potential as an anticancer drug candidate.
Propriétés
Numéro CAS |
136322-11-7 |
|---|---|
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
benzyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9H,10H2 |
Clé InChI |
QXYKESHEGVTGLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















